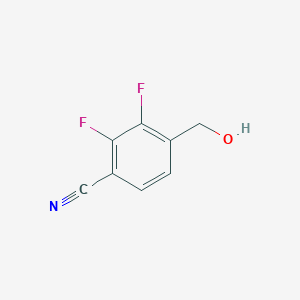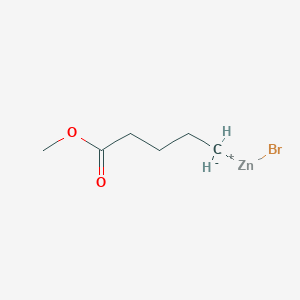
5-Methoxy-5-oxopentylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-5-oxopentylZinc bromide is an organozinc compound with the molecular formula C6H11BrO2Zn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-5-oxopentylZinc bromide typically involves the reaction of 5-methoxy-5-oxopentyl bromide with zinc in the presence of a solvent such as THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-Methoxy-5-oxopentyl bromide+Zn→5-Methoxy-5-oxopentylZinc bromide
The reaction conditions often include refluxing the mixture to ensure complete reaction and formation of the desired organozinc compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and inert atmosphere to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-5-oxopentylZinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides and other electrophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling to form carbon-carbon bonds
Common Reagents and Conditions
Common reagents used with this compound include:
Carbonyl Compounds: For nucleophilic addition reactions.
Halides: For substitution reactions.
Palladium or Nickel Catalysts: For coupling reactions.
Typical reaction conditions involve the use of an inert atmosphere, such as nitrogen or argon, and solvents like THF to maintain the reactivity of the organozinc compound .
Major Products Formed
The major products formed from reactions involving this compound include:
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Alkanes: From substitution reactions.
Coupled Products: From cross-coupling reactions
Scientific Research Applications
5-Methoxy-5-oxopentylZinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of advanced materials and polymers.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions
Mechanism of Action
The mechanism of action of 5-Methoxy-5-oxopentylZinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the electrophilic center of the substrate, facilitating the transfer of the organic group to the substrate. This coordination and transfer process is crucial in forming new carbon-carbon bonds and other chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethoxy-5-oxopentylZinc bromide
- 4-Ethoxy-4-oxobutylZinc bromide
- 3-Ethoxy-3-oxopropylZinc bromide
Uniqueness
5-Methoxy-5-oxopentylZinc bromide is unique due to its specific reactivity profile and the presence of a methoxy group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H11BrO2Zn |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
bromozinc(1+);methyl pentanoate |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-3-4-5-6(7)8-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
XXLBAMUPCMYRGB-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCC[CH2-].[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


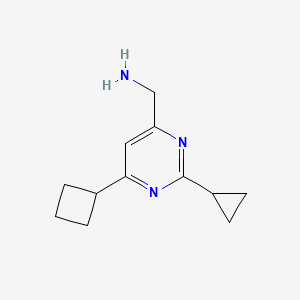
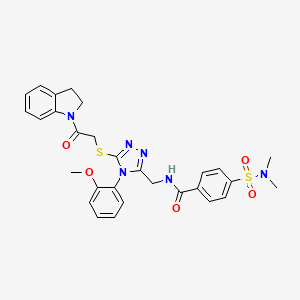
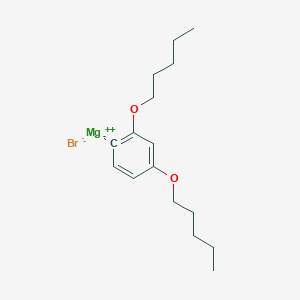
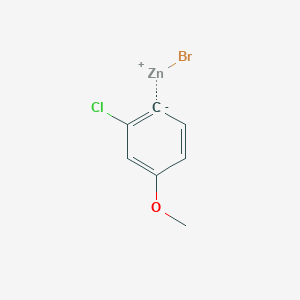
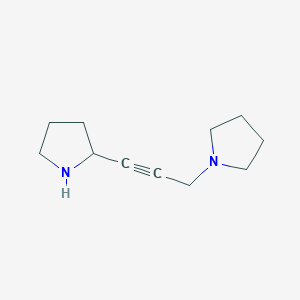
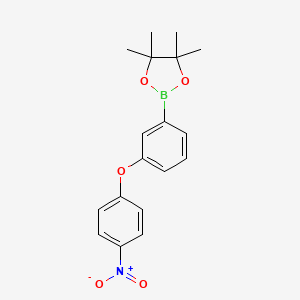
![5-Oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14885629.png)
![Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14885630.png)
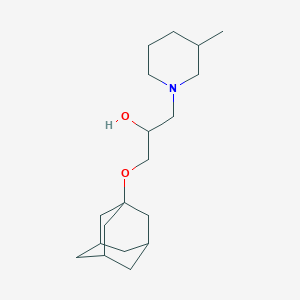
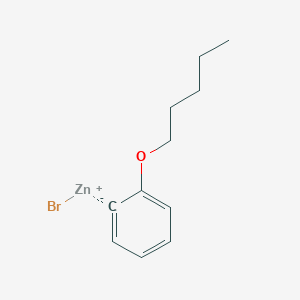
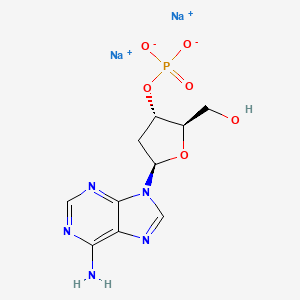
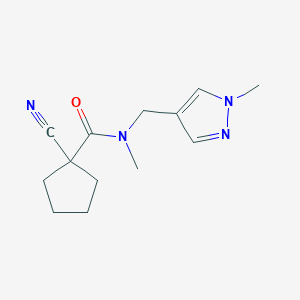
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-methoxy-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14885669.png)
